Osteogenic growth peptide (OGP) is a naturally occurring tetradecapeptide [], initially characterized in regenerating bone marrow []. It is identical to the C-terminus of histone H4 []. OGP is present in high abundance in human and other mammalian sera, primarily complexed to OGP binding proteins (OGPBPs) []. It plays a significant role in regulating bone formation and hematopoiesis [, , ].
OGP can be synthesized using solid-phase peptide synthesis methods []. Synthetic OGP, identical in structure to the native molecule, has been produced and used in various studies []. Additionally, a C-terminal truncated form, OGP(10-14), has been isolated from human plasma and culture medium of murine osteoblastic cells, exhibiting similar mitogenic activity to the full-length OGP [].
OGP exerts its biological effects through binding to specific receptors on target cells [, , ]. In osteoblasts, OGP mitogenic signaling involves the activation of the ERK1/2 pathway, leading to de novo synthesis of mitogen-activated protein kinase-activated protein kinase 2 (Mapkapk2) []. This, in turn, leads to the phosphorylation and enhanced transcriptional activity of CREB, ultimately stimulating DNA synthesis []. OGP also stimulates osteogenic differentiation through the induction of endothelial nitric oxide synthases []. OGP also has potent anti-inflammatory and bone-preserving effects mediated through the cannabinoid receptor type 2 (CB2) [].
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: